molecular formula C5H9N3S B1488558 4-azidotetrahydro-2H-thiopyran CAS No. 1881290-96-5

4-azidotetrahydro-2H-thiopyran

Cat. No.: B1488558
CAS No.: 1881290-96-5
M. Wt: 143.21 g/mol
InChI Key: XFFXAOGZXDWJLG-UHFFFAOYSA-N
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Description

4-Azidotetrahydro-2H-thiopyran is a heterocyclic compound characterized by the presence of a sulfur atom within its ring structure. This compound is a derivative of thiopyran, which is a sulfur analog of pyran. The azido group (-N3) attached to the thiopyran ring imparts unique chemical properties to the molecule, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidotetrahydro-2H-thiopyran typically involves the reaction of thiopyran with azide sources under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the thiopyran ring is replaced by an azide ion (N3-). The reaction conditions often require the use of a strong base and a polar solvent to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 4-Azidotetrahydro-2H-thiopyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions are common, with reagents like sodium azide (NaN3) being used to introduce the azido group.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various azido-substituted thiopyran derivatives.

Scientific Research Applications

4-Azidotetrahydro-2H-thiopyran finds applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Azidotetrahydro-2H-thiopyran is unique due to its combination of the thiopyran ring and the azido group. Similar compounds include:

  • Thiopyran: The parent compound without the azido group.

  • Azidotetrahydrothiophene: A related compound with a different ring structure.

  • Azidopyridine: A compound with a pyridine ring and an azido group.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-azidothiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFXAOGZXDWJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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